Indolin-6-amine
Overview
Description
Indolin-6-amine is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolin-6-amine can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 6-nitroindole using a suitable reducing agent such as palladium on carbon in the presence of hydrogen gas can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agents and reaction conditions is optimized to ensure high yield and purity. Catalytic hydrogenation is a preferred method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Indolin-6-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding indole derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted indolin-6-amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Saturated amine derivatives.
Substitution: Substituted indolin-6-amines with various functional groups.
Scientific Research Applications
Indolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indolin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Indole: A parent compound with a similar structure but lacking the amine group.
6-Nitroindole: A precursor in the synthesis of Indolin-6-amine.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness: this compound is unique due to its specific amine group at the 6-position, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXPKGQJQAQXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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